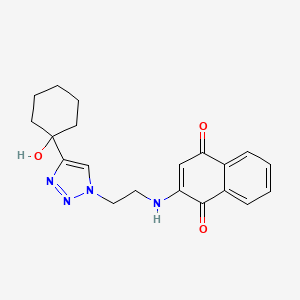
Anticancer agent 65
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 65 is a synthetic compound that has shown promising potential in the treatment of various types of cancer. It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells. This compound is part of a broader class of anticancer agents that work through various mechanisms to combat cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 65 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of condensation reactions, followed by functional group modifications to enhance its anticancer properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods involve the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product. The industrial production process is designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 65 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate temperatures.
Major Products Formed
Scientific Research Applications
Anticancer agent 65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of Anticancer agent 65 involves the inhibition of key molecular targets and pathways involved in cancer cell growth and proliferation. It primarily targets enzymes and proteins that regulate the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, it interferes with signaling pathways that promote cancer cell survival and metastasis.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline antibiotic that intercalates with DNA and inhibits topoisomerase II.
Methotrexate: A folate analog that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to apoptosis.
Uniqueness
Anticancer agent 65 is unique in its ability to selectively target cancer cells while minimizing toxicity to healthy cells. Unlike some other anticancer agents, it has shown a lower incidence of side effects and a higher therapeutic index, making it a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C36H63NO5 |
|---|---|
Molecular Weight |
589.9 g/mol |
IUPAC Name |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] piperidine-4-carboxylate |
InChI |
InChI=1S/C36H63NO5/c1-31(2,40)15-9-16-36(8,41)24-10-18-35(7)29(24)25(38)22-27-33(5)17-12-28(42-30(39)23-13-20-37-21-14-23)32(3,4)26(33)11-19-34(27,35)6/h23-29,37-38,40-41H,9-22H2,1-8H3/t24-,25+,26-,27+,28-,29-,33-,34+,35+,36+/m0/s1 |
InChI Key |
AFACQRIUMCYKAU-QZBQRUMZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)OC(=O)C5CCNCC5 |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCNCC4)C)CC(C5C3(CCC5C(C)(CCCC(C)(C)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)








![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
